Cas no 85020-88-8 (2-(Benzylamino)-5-nitrobenzonitrile)

2-(Benzylamino)-5-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Benzylamino)-5-nitrobenzonitrile
- 2-Benzylamino-5-nitro-benzonitrile
- AKOS000321511
- MFCD07832172
- AKOS015941242
- DTXSID101260692
- SB81574
- 85020-88-8
- 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
- LS-01796
- ALBB-004879
- STK501347
-
- MDL: MFCD07832172
- インチ: InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2
- InChIKey: PQBGADRPVXUZIG-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CNC2=CC=C(C=C2C#N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 253.085126602g/mol
- どういたいしつりょう: 253.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 81.6Ų
2-(Benzylamino)-5-nitrobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB405081-10 g |
2-(Benzylamino)-5-nitrobenzonitrile |
85020-88-8 | 10g |
€1074.00 | 2023-04-25 | ||
abcr | AB405081-5g |
2-(Benzylamino)-5-nitrobenzonitrile; . |
85020-88-8 | 5g |
€637.00 | 2025-02-17 | ||
Ambeed | A790197-1g |
2-(Benzylamino)-5-nitrobenzonitrile |
85020-88-8 | 97% | 1g |
$178.0 | 2024-04-17 | |
A2B Chem LLC | AH55167-10g |
2-(Benzylamino)-5-nitrobenzonitrile |
85020-88-8 | >95% | 10g |
$1134.00 | 2024-04-19 | |
A2B Chem LLC | AH55167-1g |
2-(Benzylamino)-5-nitrobenzonitrile |
85020-88-8 | >95% | 1g |
$439.00 | 2024-04-19 | |
abcr | AB405081-1g |
2-(Benzylamino)-5-nitrobenzonitrile; . |
85020-88-8 | 1g |
€237.00 | 2025-02-17 | ||
Crysdot LLC | CD12025028-5g |
2-(Benzylamino)-5-nitrobenzonitrile |
85020-88-8 | 97% | 5g |
$527 | 2024-07-24 | |
abcr | AB405081-1 g |
2-(Benzylamino)-5-nitrobenzonitrile |
85020-88-8 | 1g |
€239.00 | 2023-04-25 | ||
abcr | AB405081-5 g |
2-(Benzylamino)-5-nitrobenzonitrile |
85020-88-8 | 5g |
€656.50 | 2023-04-25 | ||
TRC | B016637-250mg |
2-(Benzylamino)-5-nitrobenzonitrile |
85020-88-8 | 250mg |
$ 185.00 | 2022-06-07 |
2-(Benzylamino)-5-nitrobenzonitrile 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
2-(Benzylamino)-5-nitrobenzonitrileに関する追加情報
2-(Benzylamino)-5-nitrobenzonitrile (CAS No. 85020-88-8): A Comprehensive Overview
2-(Benzylamino)-5-nitrobenzonitrile (CAS No. 85020-88-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and agrochemical research. This nitro-substituted benzonitrile derivative is characterized by its unique molecular structure, which combines a benzylamino group and a nitro functionality. The compound's versatility and potential applications make it a subject of ongoing scientific exploration.
The chemical structure of 2-(Benzylamino)-5-nitrobenzonitrile features a benzene ring substituted with a cyano group (-CN) at position 1, a nitro group (-NO₂) at position 5, and a benzylamino moiety (-NH-CH₂-Ph) at position 2. This arrangement imparts distinct electronic and steric properties to the molecule, making it valuable for various synthetic applications. Researchers often explore its reactivity in nucleophilic aromatic substitution reactions and as a building block for more complex heterocyclic systems.
In recent years, 2-(Benzylamino)-5-nitrobenzonitrile has been investigated for its potential in pharmaceutical intermediates development. The presence of both electron-withdrawing (nitro and cyano) and electron-donating (benzylamino) groups creates interesting electronic properties that can influence biological activity. Many researchers are studying its derivatives as potential kinase inhibitors or antimicrobial agents, particularly in light of growing concerns about antibiotic resistance - a major global health challenge.
The compound's applications extend beyond medicinal chemistry. In material science, 2-(Benzylamino)-5-nitrobenzonitrile derivatives have shown promise in the development of organic semiconductors and nonlinear optical materials. The push-pull electronic structure created by its substituents makes it interesting for molecular electronics applications, especially as the demand for advanced organic electronic materials continues to grow in the renewable energy sector.
From a synthetic chemistry perspective, 2-(Benzylamino)-5-nitrobenzonitrile serves as a valuable intermediate in heterocyclic compound synthesis. It can undergo various transformations, including cyclization reactions to form quinazolines, benzimidazoles, and other nitrogen-containing heterocycles that are prevalent in many biologically active compounds. This versatility makes it particularly valuable in combinatorial chemistry and drug discovery programs.
The global market for specialty chemicals like 2-(Benzylamino)-5-nitrobenzonitrile has been expanding, driven by increasing R&D investments in pharmaceutical and material science sectors. Many researchers are particularly interested in how this compound might contribute to green chemistry initiatives, as its derivatives could potentially replace more hazardous substances in certain applications. The compound's stability and relatively straightforward synthesis make it attractive for industrial-scale production.
Quality control and characterization of 2-(Benzylamino)-5-nitrobenzonitrile typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and verify structural integrity. These analytical methods are crucial, especially when the compound is intended for pharmaceutical applications where stringent quality standards apply.
Recent scientific literature has highlighted several innovative applications of 2-(Benzylamino)-5-nitrobenzonitrile derivatives. Some studies focus on their potential as fluorescent probes for biological imaging, while others explore their use in metal-organic frameworks (MOFs) for gas storage applications. The compound's ability to coordinate with metal ions through its multiple functional groups opens up possibilities in coordination chemistry and catalysis.
For researchers working with 2-(Benzylamino)-5-nitrobenzonitrile, proper handling and storage are essential to maintain its stability. While not classified as hazardous under normal conditions, it should be stored in a cool, dry place away from strong oxidizing agents. The compound's solubility profile - soluble in many organic solvents but with limited water solubility - is an important consideration for experimental design and formulation development.
The future outlook for 2-(Benzylamino)-5-nitrobenzonitrile research appears promising. As computational chemistry and artificial intelligence in drug discovery continue to advance, this compound and its derivatives may be identified as key scaffolds for new therapeutic agents. Additionally, its potential applications in smart materials and energy storage systems align well with current technological trends and sustainability goals.
In conclusion, 2-(Benzylamino)-5-nitrobenzonitrile (CAS No. 85020-88-8) represents an important building block in modern chemical research. Its diverse applications span multiple disciplines, from medicinal chemistry to advanced materials science. As research continues to uncover new properties and applications for this versatile compound, it is likely to remain an area of active investigation in both academic and industrial settings.
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